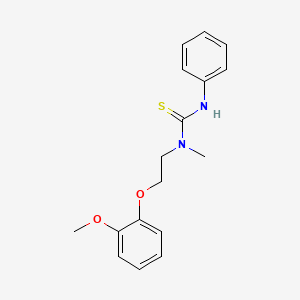
1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea” seems to be a complex organic molecule. It appears to contain functional groups such as methoxyphenoxy, ethyl, methyl, and phenylthiourea .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as “N-[2-(2-Methoxyphenoxy)ethyl]-1-propanamine” have been synthesized . A general approach might involve the reaction of appropriate precursors under controlled conditions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which it is subjected. It’s important to note that organic compounds like this can participate in a variety of reactions, including substitution, addition, and elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure .Scientific Research Applications
Synthesis and Antimicrobial Properties
Research into similar compounds, such as acylthiourea derivatives, has demonstrated significant antimicrobial activity against various bacterial and fungal strains. For example, new acylthiourea derivatives showed active properties at low concentrations against Gram-positive and Gram-negative bacteria as well as fungi. These compounds were synthesized through reactions involving isothiocyanate and primary aromatic amines, indicating potential pathways for designing antimicrobial agents based on structural modifications of the thiourea moiety (Limban et al., 2011).
Photochemical and Fluorescence Studies
Compounds with methoxyphenol and related functionalities have been studied for their photochemical reactions and interactions with biological molecules. Fluorescence spectral studies, for instance, have explored the interaction of methoxyphenol derivatives with Bovine Serum Albumin (BSA), showing potential for understanding how such compounds interact with proteins and possibly for developing fluorescence-based bioanalytical methods (Ghosh et al., 2016).
Organophosphorus Chemistry
Research into organophosphorus compounds has explored reactions involving methoxyphenyl and related derivatives, contributing to the synthesis of various organophosphorus materials. Such studies provide insights into synthesizing and manipulating compounds for applications in materials science, potentially including semiconductors, polymers, and other advanced materials (Shabana et al., 1994).
Antioxidant and Radical Scavenging Activities
Studies on compounds with hydroxy-3-methoxyphenyl groups, such as curcumin, have highlighted their antioxidant and radical scavenging activities. These findings underscore the potential of structurally related compounds to act as antioxidants, which could be relevant in designing therapeutics or additives to counteract oxidative stress (Litwinienko & Ingold, 2004).
Synthesis and Antibacterial Activities
The synthesis and characterization of compounds with methoxyphenol and iminoethyl moieties have been studied for their antibacterial activities. Such research points towards the potential for creating targeted antibacterial agents through the strategic design of molecule structures, enhancing activity against specific microbial strains (Li-fen, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-1-methyl-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-19(17(22)18-14-8-4-3-5-9-14)12-13-21-16-11-7-6-10-15(16)20-2/h3-11H,12-13H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZYOSOBWYDSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1OC)C(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2471756.png)


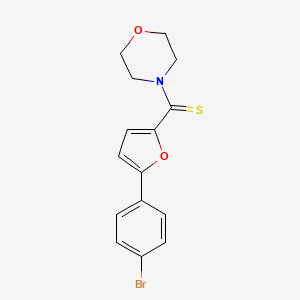
![7-methyl-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2471764.png)
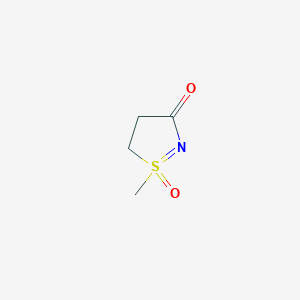
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2471768.png)
![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}benzenecarboxamide](/img/structure/B2471769.png)
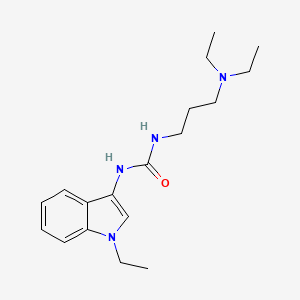
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide](/img/structure/B2471774.png)
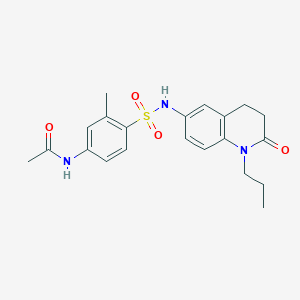
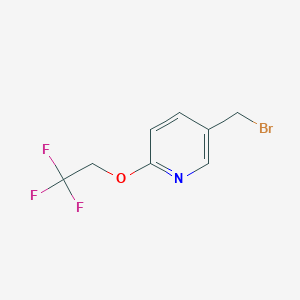
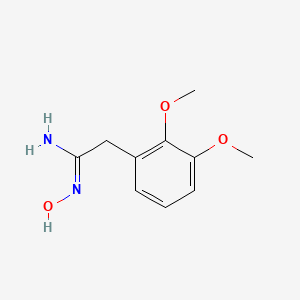
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2471779.png)
